

Toxicological Profile of 1-(4-Pyridyl)piperazine: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	1-(4-Pyridyl)piperazine	
Cat. No.:	B087328	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for **1- (4-Pyridyl)piperazine**. A comprehensive literature search has revealed a significant lack of specific toxicological studies on this compound. The information presented herein is primarily derived from Safety Data Sheets (SDS) and pertains to its classification as a corrosive substance. Data on other toxicological endpoints are notably absent.

Chemical and Physical Properties

Property	
Chemical Name	1-(4-Pyridyl)piperazine
Synonyms	4-(1-Piperazinyl)pyridine, N-(4- Pyridyl)piperazine
CAS Number	1008-91-9
Molecular Formula	C9H13N3
Molecular Weight	163.22 g/mol
Appearance	White to light yellow crystalline powder
Solubility	Soluble in water and methanol



Hazard Identification and Classification

1-(4-Pyridyl)piperazine is classified as a corrosive substance. The primary and most significant health hazard is its ability to cause severe skin burns and serious eye damage.[1][2] [3][4][5][6]

GHS Classification:

- Skin Corrosion/Irritation: Category 1B[2][3]
- Serious Eye Damage/Eye Irritation: Category 1[5]

Hazard Statements:

H314: Causes severe skin burns and eye damage.[1][2][3][4][5][6]

Precautionary Statements:

- Prevention: P260, P264, P280
- Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310,
 P363
- Storage: P405
- Disposal: P501

Toxicological Data

A thorough review of scientific literature and toxicological databases reveals a lack of specific data for **1-(4-Pyridyl)piperazine** across all major toxicological endpoints. Safety Data Sheets consistently report "no data available" for the following:[1][4]

- Acute Toxicity (Oral, Dermal, Inhalation): No quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are available.[1]
- Chronic Toxicity: No studies on the effects of repeated or long-term exposure have been identified.



- Genotoxicity: There is no available data on the potential of 1-(4-Pyridyl)piperazine to cause genetic mutations.
- Carcinogenicity: No studies have been conducted to evaluate the carcinogenic potential of this compound.[4]
- Reproductive and Developmental Toxicity: The effects of 1-(4-Pyridyl)piperazine on fertility
 and embryonic development have not been studied.[4]
- Specific Target Organ Toxicity (Single and Repeated Exposure): No data is available to identify specific target organs for toxicity.[4]
- Neurotoxicity: While the parent compound, piperazine, has known neurotoxic effects, no specific studies on the neurotoxicity of the 1-(4-pyridyl) derivative were found.[7][8][9][10][11]
- Hepatotoxicity: No specific data on liver toxicity is available. A study on other piperazine
 derivatives (designer drugs) indicated a potential for hepatotoxicity through the upregulation
 of cholesterol biosynthesis enzymes, but this cannot be directly extrapolated to 1-(4Pyridyl)piperazine without specific studies.[12]

Toxicological Profile of the Parent Compound: Piperazine

While not directly applicable to **1-(4-Pyridyl)piperazine**, the toxicological profile of the parent compound, piperazine, can provide some context for potential hazards. It is crucial to note that the addition of the pyridyl group can significantly alter the toxicological properties.

Summary of Piperazine Toxicity:



Endpoint	Summary of Findings on Piperazine
Acute Oral Toxicity	Low acute toxicity. LD50 in rats is approximately 2600 mg/kg bw.[2]
Acute Dermal Toxicity	Low acute dermal toxicity. Dermal LD50 in rabbits is estimated to be 8300 mg/kg bw.[2]
Skin Irritation/Corrosion	Corrosive to the skin.[2]
Eye Irritation	Causes serious eye damage.
Sensitization	Classified as a skin and respiratory sensitizer.[2]
Reproductive/Developmental Toxicity	Classified as suspected of damaging fertility or the unborn child (Category 2).[2]
Neurotoxicity	Neurotoxic effects, including ataxia and convulsions, have been reported in humans, particularly at high doses or in cases of renal impairment.[7][8][9][10][11] The proposed mechanism involves GABA receptor antagonism.[7]
Genotoxicity	Generally not considered genotoxic, though its nitrosation products can be mutagenic.[7]
Carcinogenicity	Available data are inadequate to evaluate its carcinogenic risk.[7]

Experimental Protocols

Due to the absence of specific toxicological studies for **1-(4-Pyridyl)piperazine**, no experimental protocols can be cited. For general guidance on the methodologies that would be employed to assess the toxicological profile of a chemical substance, researchers can refer to the OECD Guidelines for the Testing of Chemicals.

Visualizations General Workflow for Toxicological Assessment

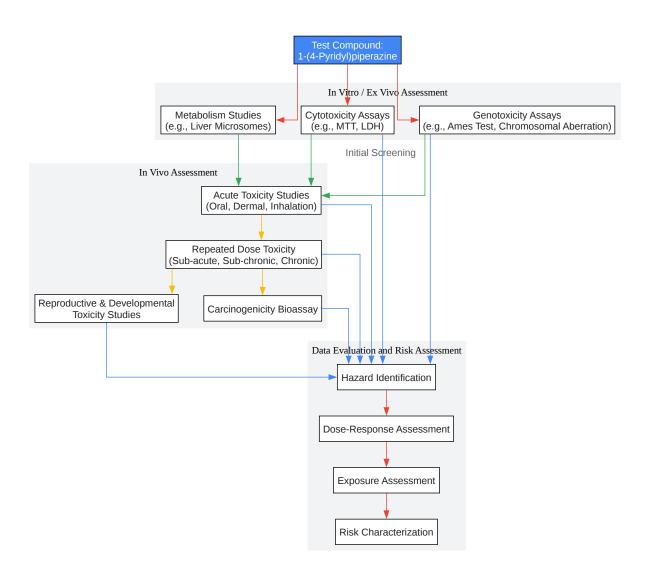






The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like **1-(4-Pyridyl)piperazine**. This represents the standard process that would be followed to generate the data that is currently unavailable.





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A generalized workflow for the toxicological assessment of a chemical compound.



Conclusion and Recommendations

The current toxicological profile of **1-(4-Pyridyl)piperazine** is severely limited. Its classification as a corrosive substance that causes severe skin burns and eye damage is well-established. However, there is a critical lack of data regarding its systemic toxicity.

For researchers, scientists, and drug development professionals working with this compound, the following is recommended:

- Handle with Extreme Caution: Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, is mandatory.
- Assume Potential for Systemic Toxicity: In the absence of data, it is prudent to assume that
 the compound may possess other toxicological properties, potentially similar to or modified
 from the parent piperazine molecule.
- Need for Further Research: There is a clear and urgent need for comprehensive toxicological
 evaluation of 1-(4-Pyridyl)piperazine. This should include studies on acute and chronic
 toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity to fully
 characterize its safety profile.

This guide will be updated as new toxicological data for **1-(4-Pyridyl)piperazine** becomes available in the peer-reviewed scientific literature.

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